molecular formula C11H10FNO2 B1275193 (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 383131-67-7

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No. B1275193
CAS RN: 383131-67-7
M. Wt: 207.2 g/mol
InChI Key: PSLVJYXNRARBKF-UHFFFAOYSA-N
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Description

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .


Molecular Structure Analysis

The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .

Scientific Research Applications

Biotechnological Production

Indoles: , such as (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, are valuable for their biotechnological production capabilities. They can be produced by bacteria and plants and serve as signaling molecules. In biotechnology, these compounds are used for flavor and fragrance applications in the food industry or perfumery. Moreover, they can be derivatized into halogenated and oxygenated compounds that serve as natural colorants or have bioactivity with therapeutic potential .

Pharmaceutical Applications

The indole ring system is a “privileged structure” in pharmaceutical chemistry due to its high-affinity binding to many receptors. Substituted indoles are known for their antitumor, antibacterial, antiviral, and antifungal activities. The specific compound could potentially be used in the development of new drugs with these properties .

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For example, certain indole derivatives have been reported to inhibit influenza A and other viruses. This suggests that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid could be explored for its antiviral properties, potentially leading to new treatments for viral infections .

Anti-inflammatory and Anticancer Properties

Indole derivatives are also recognized for their anti-inflammatory and anticancer properties. Research into similar compounds has revealed that they can play a significant role in the treatment of inflammation and cancer. This opens up possibilities for (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid to be used in research focused on these medical conditions .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is another area of interest. Studies have found that certain indoles can effectively combat bacterial infections, suggesting that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may have applications in developing new antimicrobial treatments .

Enzyme Inhibition

Indoles have been studied for their enzyme inhibition properties, which can be crucial in the treatment of various diseases. By inhibiting specific enzymes, indole derivatives can interfere with disease progression, making them valuable for therapeutic research .

Safety And Hazards

While specific safety and hazard information for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is not available, it’s important to handle all chemical compounds with care. Protective measures such as wearing suitable gloves, protective clothing, and eye protection are recommended .

Future Directions

Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .

properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVJYXNRARBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405794
Record name (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

CAS RN

383131-67-7
Record name (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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